molecular formula C12H15N3O2S B5869152 5-(2-furyl)-3-(1-piperidinylmethyl)-1,3,4-oxadiazole-2(3H)-thione

5-(2-furyl)-3-(1-piperidinylmethyl)-1,3,4-oxadiazole-2(3H)-thione

Cat. No. B5869152
M. Wt: 265.33 g/mol
InChI Key: XRVZTRXTEKBJGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of compounds related to 5-(2-furyl)-3-(1-piperidinylmethyl)-1,3,4-oxadiazole-2(3H)-thione involves multi-step reactions that include the formation of 1,3,4-oxadiazole rings and the introduction of furyl and piperidinylmethyl groups. These processes often employ techniques such as cyclization of carboxylic acid hydrazides, acylation, and further modification with halides or sulfonates under various conditions. The synthesis pathways highlight the versatility and reactivity of the oxadiazole core, providing a foundation for generating a wide array of derivatives with potential biological activities (El-Emam et al., 2004).

Molecular Structure Analysis

Crystallographic studies of similar 1,3,4-oxadiazole derivatives reveal the molecular conformation, including the orientation of the furyl and substituted piperazine rings relative to the oxadiazole core. These analyses demonstrate the molecule's geometric arrangement, which can influence its chemical reactivity and interaction with biological targets. For instance, the structural elucidation of a 1,3,4-oxadiazole-2-thione derivative showed specific angular relationships between the core and substituent groups, providing insights into the compound's spatial configuration (Al-Omary et al., 2015).

properties

IUPAC Name

5-(furan-2-yl)-3-(piperidin-1-ylmethyl)-1,3,4-oxadiazole-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O2S/c18-12-15(9-14-6-2-1-3-7-14)13-11(17-12)10-5-4-8-16-10/h4-5,8H,1-3,6-7,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRVZTRXTEKBJGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CN2C(=S)OC(=N2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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